molecular formula C23H16N4O2 B2604467 8-methyl-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901264-00-4

8-methyl-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2604467
CAS No.: 901264-00-4
M. Wt: 380.407
InChI Key: IXRUKEAXEFOSFD-UHFFFAOYSA-N
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Description

8-methyl-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a pyrazoloquinoline core, which is a fused bicyclic system containing both pyrazole and quinoline rings, with various substituents that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methyl-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions One common method starts with the preparation of the pyrazoloquinoline core through a cyclization reaction This can be achieved by reacting an appropriate hydrazine derivative with a quinoline aldehyde under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts such as palladium or copper complexes might be used to facilitate certain steps, particularly in the formation of carbon-carbon bonds. Purification techniques such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

8-methyl-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like sodium borohydride, converting nitro groups to amino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Amino derivatives.

    Substitution: Halogenated pyrazoloquinolines.

Scientific Research Applications

8-methyl-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The biological activity of 8-methyl-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is often attributed to its ability to interact with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to fit into the binding pockets of various proteins, disrupting their normal function. Pathways involved may include signal transduction cascades, where the compound modulates the activity of key signaling molecules.

Comparison with Similar Compounds

Similar Compounds

    8-methylquinoline: A simpler analog with fewer substituents, used in the synthesis of dyes and pharmaceuticals.

    3-nitrophenylpyrazole: Shares the nitrophenyl and pyrazole moieties but lacks the quinoline ring.

    Phenylquinoline: Contains the quinoline and phenyl groups but lacks the pyrazole ring.

Uniqueness

8-methyl-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is unique due to its fused pyrazoloquinoline core and the presence of both nitrophenyl and phenyl substituents. This combination of structural features imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

8-methyl-1-(3-nitrophenyl)-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N4O2/c1-15-10-11-21-19(12-15)23-20(14-24-21)22(16-6-3-2-4-7-16)25-26(23)17-8-5-9-18(13-17)27(28)29/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXRUKEAXEFOSFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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